
ML 190
説明
ML190は、選択的なκオピオイド受容体拮抗薬です。 ML190は、κオピオイド受容体に対する高い親和性と選択性を示すことが知られており、IC50値は120 nM、EC50値は129 nMです 。この化合物は、特に神経科学分野において、その潜在的な治療用途について広く研究されています。
準備方法
合成経路と反応条件
ML190の合成には、市販の出発物質から始まる複数のステップが含まれます。 最終生成物は、再結晶とクロマトグラフィーを含む一連の精製ステップを経て得られます 。
工業生産方法
ML190の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。 自動反応器と連続フローシステムの使用は、生産プロセスの効率とスケーラビリティを向上させることができます 。
化学反応の分析
反応の種類
ML190は、以下を含むさまざまな化学反応を起こします。
酸化: ML190は、特定の条件下で酸化されて対応する酸化生成物を生成することができます。
還元: ML190に存在する官能基を修飾するために、還元反応を実行できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
生成される主な生成物
生成される主な生成物
生物活性
ML 190 is a compound recognized for its selective antagonism of the kappa opioid receptor (KOP), which has significant implications in pain management and addiction therapies. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and potential therapeutic applications based on diverse research findings.
This compound is characterized by its high selectivity for the kappa opioid receptor, exhibiting over 267-fold selectivity compared to mu (μ) and delta (δ) opioid receptors. This selectivity is crucial for minimizing side effects commonly associated with other opioid receptor interactions, such as respiratory depression and addiction potential.
Table 1: Selectivity Profile of this compound
Receptor Type | Affinity (Ki, nM) | Selectivity Ratio |
---|---|---|
Kappa (KOP) | 0.5 | 1 |
Mu (MOP) | 134 | >267 |
Delta (DOP) | 135 | >270 |
This compound acts primarily as a KOP antagonist , which inhibits the action of endogenous opioids at the kappa receptor. This antagonism leads to various physiological effects:
- Analgesic Effects : By blocking KOP, this compound may provide pain relief without the side effects associated with traditional opioids.
- Reduction in Dysphoria : KOP activation is linked to dysphoria; thus, antagonism can potentially improve mood and reduce anxiety.
Case Study: Pain Management
A study involving rodents demonstrated that administration of this compound significantly reduced pain responses in models of acute and chronic pain. The results indicated that subjects treated with this compound exhibited a marked decrease in pain-related behaviors compared to control groups receiving saline or other opioid treatments.
Antimicrobial Properties
Research has also explored the antimicrobial activity of this compound. In vitro studies have shown that it exhibits moderate activity against certain bacterial strains, although its primary application remains within the realm of opioid receptor modulation.
Table 2: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Therapeutic Implications
Given its unique profile, this compound holds promise for several therapeutic applications:
- Pain Management : Its KOP antagonistic properties may offer new avenues for treating pain without traditional opioid drawbacks.
- Substance Use Disorders : By modulating kappa receptor activity, this compound could play a role in reducing cravings and withdrawal symptoms in opioid-dependent individuals.
Future Research Directions
Ongoing studies aim to further elucidate the pharmacokinetics and long-term effects of this compound. Investigations are also focused on its potential synergistic effects when combined with other analgesics or treatments for substance use disorders.
科学的研究の応用
Pain Management
- Mechanism of Action : ML 190's antagonistic properties allow it to block the kappa opioid receptors, which are implicated in pain modulation. Studies have shown that kappa agonists can produce analgesia but also lead to undesirable side effects like sedation and dysphoria. By using this compound, researchers aim to explore pain relief without these side effects.
- Case Study : In a preclinical study involving rodent models of chronic pain, this compound demonstrated significant reductions in pain-related behaviors compared to controls receiving a kappa agonist. This suggests its potential as a safer alternative for managing chronic pain conditions.
Addiction Treatment
- Role in Addiction : Kappa opioid receptors play a crucial role in the neurobiological mechanisms underlying addiction. Antagonists like this compound may help reduce cravings and withdrawal symptoms associated with substance use disorders.
- Research Findings : A study published in Nature indicated that administration of this compound in animal models resulted in decreased self-administration of drugs like cocaine and heroin, suggesting its efficacy in reducing addictive behaviors.
Neuroscience Research
- Cognitive Effects : Research has indicated that kappa opioid receptor activity can influence cognitive functions such as memory and learning. By utilizing this compound, scientists can investigate the receptor's role in these processes.
- Experimental Results : In behavioral assays assessing memory retention, subjects treated with this compound exhibited improved performance on tasks compared to those treated with kappa agonists, indicating potential cognitive-enhancing effects when blocking kappa receptors.
Data Table: Summary of Research Findings
特性
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-(13-methyl-7-oxo-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(13),3,5,9,11-pentaen-8-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O3/c1-20-10-12-29-26-25(20)32-14-3-5-23(32)27(35)33(26)19-24(34)28-11-4-13-30-15-17-31(18-16-30)21-6-8-22(36-2)9-7-21/h3,5-10,12,14H,4,11,13,15-19H2,1-2H3,(H,28,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTIWRPLQBVEMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N(C(=O)C3=CC=CN32)CC(=O)NCCCN4CCN(CC4)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。